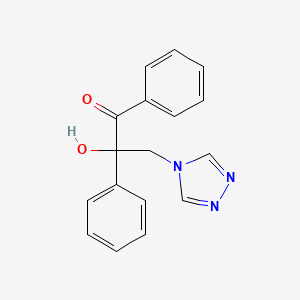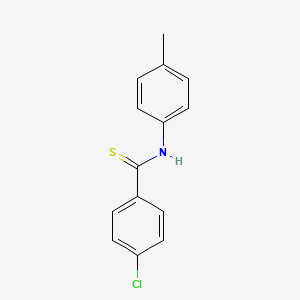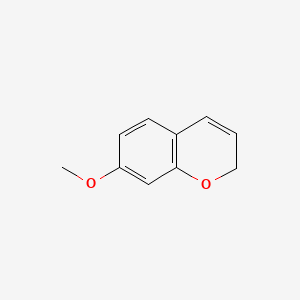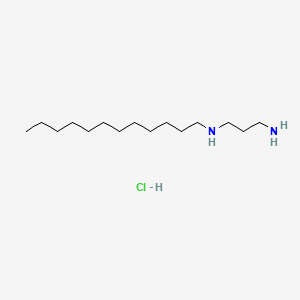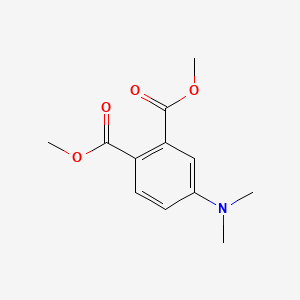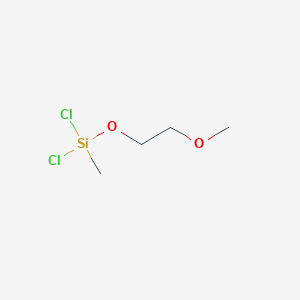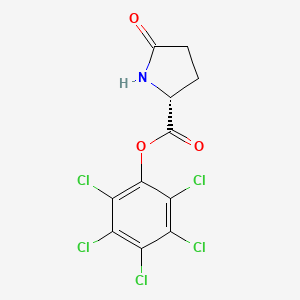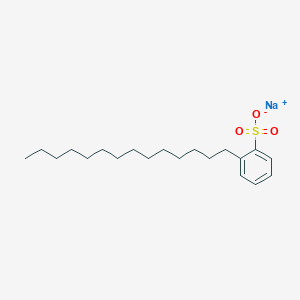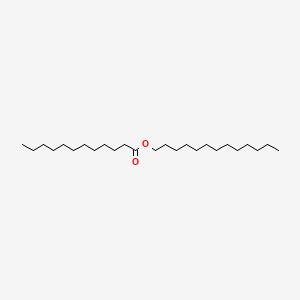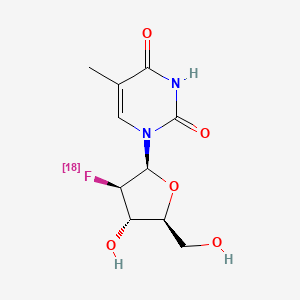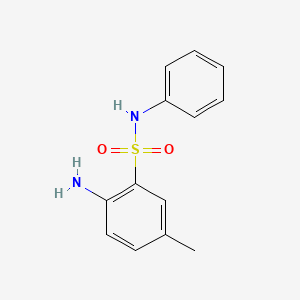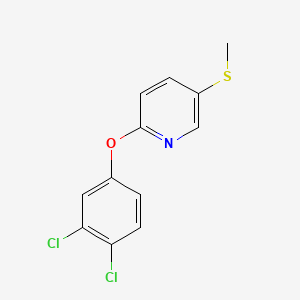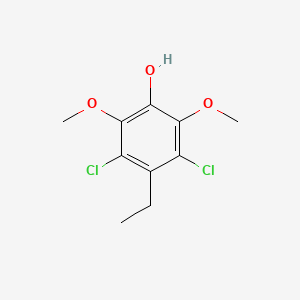
3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms, an ethyl group, and two methoxy groups attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol typically involves the chlorination of 4-ethyl-2,6-dimethoxyphenol. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective chlorination at the 3 and 5 positions of the phenolic ring .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of safety measures to handle chlorine gas and control the reaction environment is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated phenol to its corresponding hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxyphenol: A related compound with similar structural features but lacking the chlorine and ethyl groups.
3,5-Dichloro-2,6-dimethoxyphenol: Another similar compound with chlorination at the same positions but without the ethyl group.
Uniqueness
3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol is unique due to the presence of both chlorine atoms and an ethyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
108545-02-4 |
|---|---|
Molecular Formula |
C10H12Cl2O3 |
Molecular Weight |
251.10 g/mol |
IUPAC Name |
3,5-dichloro-4-ethyl-2,6-dimethoxyphenol |
InChI |
InChI=1S/C10H12Cl2O3/c1-4-5-6(11)9(14-2)8(13)10(15-3)7(5)12/h13H,4H2,1-3H3 |
InChI Key |
ONPCNLDMTARDMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1Cl)OC)O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


